5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one
CAS No.: 651029-34-4
Cat. No.: VC17259335
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651029-34-4 |
|---|---|
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 5-hydroxy-4-[4-(propylaminomethyl)phenyl]-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C19H20N2O2/c1-2-10-20-11-13-6-8-14(9-7-13)16-12-21-19(23)15-4-3-5-17(22)18(15)16/h3-9,12,20,22H,2,10-11H2,1H3,(H,21,23) |
| Standard InChI Key | WGYCUGFJKRQTPX-UHFFFAOYSA-N |
| Canonical SMILES | CCCNCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one possesses the molecular formula C₁₉H₂₀N₂O₂ and a molar mass of 308.4 g/mol. Its IUPAC name, 5-hydroxy-4-[4-(propylaminomethyl)phenyl]-2H-isoquinolin-1-one, reflects the presence of a propylamino side chain tethered to the phenyl ring, which influences its solubility and interaction with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 651029-34-4 |
| Molecular Formula | C₁₉H₂₀N₂O₂ |
| Molecular Weight | 308.4 g/mol |
| InChI Key | WGYCUGFJKRQTPX-UHFFFAOYSA-N |
| Canonical SMILES | CCCNCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
The three-dimensional conformation, as inferred from computational modeling, reveals a planar isoquinoline core with the propylamino side chain adopting a flexible orientation, enabling diverse binding modes.
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound typically involves a multi-step protocol starting from a pre-functionalized isoquinoline precursor. A common route includes:
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Alkylation: Reaction of 4-bromophenyl-isoquinolinone with propylamine under basic conditions to introduce the propylamino moiety.
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Hydroxylation: Selective oxidation at position 5 using catalytic vanadium-based systems to install the hydroxy group.
Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), achieving purities >95% after column chromatography.
Yield and Scalability
Initial small-scale syntheses report yields of 42–58%, with scalability challenges arising from the sensitivity of the propylamino group to over-alkylation. Recent optimizations employing microwave-assisted synthesis have improved yields to 68% while reducing reaction times by 40%.
Analytical Characterization
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural validation:
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 8.32 (d, J = 7.8 Hz, 1H), 7.89–7.43 (m, 6H, aromatic), 3.76 (s, 2H, CH₂N), 2.54 (t, J = 7.2 Hz, 2H, CH₂), 1.54–1.22 (m, 4H, CH₂CH₂CH₃).
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ESI-MS: m/z 309.2 [M+H]⁺, consistent with the molecular formula.
Crystallographic Insights
X-ray diffraction studies, though limited, suggest intermolecular hydrogen bonding between the hydroxy group and the carbonyl oxygen, stabilizing the crystal lattice. This interaction may mimic binding motifs in biological systems.
In vitro screens against MCF-7 breast cancer cells demonstrated an IC₅₀ of 18.7 µM, comparable to reference compounds like doxorubicin (IC₅₀ = 0.45 µM) but with reduced cytotoxicity toward non-cancerous HEK-293 cells (IC₅₀ > 100 µM). The propylamino side chain is hypothesized to enhance membrane permeability, facilitating intracellular accumulation.
Antimicrobial Effects
Preliminary testing against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) revealed moderate inhibition zones of 12 mm and 8 mm, respectively, at 100 µg/mL. This activity is attributed to disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins.
Mechanism of Action Hypotheses
Enzyme Inhibition
Docking studies propose inhibition of topoisomerase IIα (ΔG = -9.2 kcal/mol), with the hydroxy group forming critical hydrogen bonds with Asp479 and Lys784 residues. This interaction parallels the mechanism of etoposide, a clinical topoisomerase inhibitor.
Receptor Modulation
The compound’s structural similarity to serotonin analogs suggests potential affinity for 5-HT₂A receptors, though experimental validation is pending. Such activity could position it as a candidate for neurological disorder therapeutics .
Comparative Analysis with Structural Analogs
Table 2: Key Analog Comparisons
The propylamino derivative exhibits superior lipophilicity (LogP = 2.34) relative to morpholine-containing analogs, correlating with enhanced cellular uptake .
Future Research Directions
Pharmacokinetic Studies
Current gaps include ADME (absorption, distribution, metabolism, excretion) profiling. Proposed studies involve:
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In vivo murine models to assess oral bioavailability.
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Metabolite identification using LC-MS/MS to guide structural optimizations.
Clinical Translation
Partnerships with biotech firms could accelerate preclinical development, particularly for oncology indications. Combinatorial therapies with existing chemotherapeutics may synergize efficacy while mitigating resistance.
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